2,2-Dimethylmorpholine

Overview

Description

2,2-Dimethylmorpholine is a morpholine derivative with two methyl groups substituted at the 2-position of the morpholine ring. Morpholine itself is a six-membered heterocyclic compound containing one oxygen and one nitrogen atom. The molecular formula of this compound is C₆H₁₃NO, and its hydrochloride salt (CAS: 167946-94-3) has a molecular weight of 151.63 g/mol . The free base (unprotonated form) shares the same molecular formula as 2,6-dimethylmorpholine (CAS: 141-91-3) , highlighting the importance of substitution patterns in differentiating isomers.

The compound is typically stored as a hydrochloride salt under dry, room-temperature conditions, suggesting its use as a pharmaceutical intermediate or synthetic building block . Limited data on its synthesis are available in the provided evidence, though asymmetric synthesis methods for related morpholine derivatives (e.g., 2,2’-bimorpholine) have been explored .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethylmorpholine can be synthesized through several methods. One common method involves the reaction of diethanolamine with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which cyclizes to form this compound .

Industrial Production Methods

In industrial settings, this compound is typically produced by the dehydration of diethanolamine using concentrated sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylmorpholine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Various amine derivatives.

Substitution: Substituted morpholine derivatives.

Scientific Research Applications

Chemical Synthesis

Overview

DMMP is primarily utilized as a reagent in organic synthesis due to its ability to participate in various chemical reactions. Its structure allows it to act as a nucleophile or base in synthetic pathways.

Key Reactions

- Nucleophilic Substitution : DMMP can facilitate nucleophilic substitution reactions, particularly in the synthesis of sulfonamides and other derivatives. For instance, it is often involved in the preparation of sulfonyl chlorides, which can further react with amines and alcohols.

- Formation of Sulfonimidates : DMMP is used in synthesizing sulfonimidates, which are valuable intermediates in medicinal chemistry.

Case Study: Synthesis of Sulfonamides

A study demonstrated that DMMP could effectively synthesize sulfonamides through an indirect method that minimizes contamination and purification needs. The process involves the reaction of DMMP with chlorosulfonic acid, yielding 2,2-Dimethylmorpholine-4-sulfonyl chloride, which is then reacted with amines to produce sulfonamides.

Pharmaceutical Applications

Drug Development

DMMP is significant in pharmaceutical chemistry for developing new drugs. Its ability to modify biomolecules makes it an essential tool for drug design.

Biochemical Research

- Enzyme Modulation : DMMP interacts with enzymes, affecting their activity through sulfonylation reactions. For example, it has been shown to inhibit serine proteases by covalently bonding with the serine residue at the active site .

- Therapeutic Applications : The compound's reactivity allows it to be used in designing inhibitors for therapeutic purposes, particularly in targeting specific enzymes involved in disease pathways .

Material Science

Polymer Chemistry

DMMP is utilized as a solvent and reagent in polymer synthesis. Its properties allow it to participate in the formation of various polymeric materials.

| Application Area | Description |

|---|---|

| Polymer Synthesis | Acts as a solvent and reagent for creating polymers with specific properties |

| Coatings | Used in formulations for coatings that require specific chemical resistance |

Analytical Chemistry

Chromatography

DMMP serves as a solvent in chromatographic techniques due to its ability to dissolve various organic compounds effectively.

Mechanism of Action

The mechanism of action of 2,2-Dimethylmorpholine involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The compound’s effects are mediated through pathways involving the inhibition or activation of these molecular targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 2,2-Dimethylmorpholine with Analogues

Key Observations:

Structural Variations: Substitution Position: this compound and 2,6-dimethylmorpholine are structural isomers, differing in methyl group placement. The 2,6-isomer shows anti-inflammatory activity (IC₅₀ = 10.67 µM), outperforming pyrrolidine and 1-methylpiperazine derivatives .

Biological Activity: 2,6-Dimethylmorpholine demonstrates moderate anti-inflammatory activity, though less potent than dimethylamine Mannich bases (IC₅₀ = 1.93 µM) .

Applications :

- Pharmaceuticals : this compound HCl is likely used in drug synthesis due to its stability as a salt .

- Industrial Chemistry : 4-(Benzothiazol-2-ylthio)-2,6-dimethylmorpholine is regulated under GHS standards, indicating industrial-scale use .

Research Findings and Limitations

- Synthetic Challenges : Asymmetric synthesis of morpholine derivatives (e.g., 2,2’-bimorpholine) requires precise catalytic methods, which may extend to this compound production .

- Safety Data: Limited toxicological profiles are available for most compounds, except for industrial derivatives like 4-(benzothiazol-2-ylthio)-2,6-dimethylmorpholine, which has documented safety protocols .

Biological Activity

2,2-Dimethylmorpholine (C6H13NO) is a cyclic amine characterized by a morpholine ring with two methyl groups at the 2-position. This compound has garnered attention in various fields due to its unique structural properties, which influence its biological activity and potential applications in medicinal chemistry and drug development.

Chemical Structure and Properties

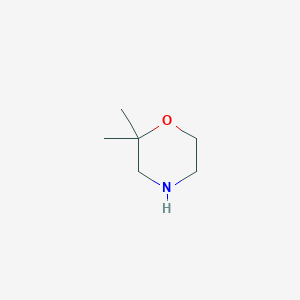

The chemical structure of this compound is depicted as follows:

- Molecular Formula : C6H13NO

- Molecular Weight : 115.18 g/mol

- Appearance : Colorless liquid or crystalline solid

- Solubility : Soluble in water and organic solvents

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily through its interactions with various biomolecules. These interactions can influence enzyme mechanisms, protein-ligand binding, and potentially modulate biochemical pathways.

- Enzyme Interaction : Studies suggest that this compound can interact with enzymes, potentially acting as an inhibitor or modulator. This property is essential for its application in drug design.

- Protein Binding : The ability to form hydrogen bonds allows this compound to bind effectively with proteins, influencing their activity and stability.

Study 1: Enzyme Inhibition

A study focused on the synthesis of novel inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) utilized derivatives of this compound. The results showed that certain derivatives exhibited significant inhibitory activity with IC50 values in the low nanomolar range, indicating strong potential for therapeutic applications in metabolic diseases such as type 2 diabetes .

| Compound | IC50 (nM) | Biological Activity |

|---|---|---|

| Compound A | 5.0 | Strong inhibitor |

| Compound B | 15.0 | Moderate inhibitor |

Study 2: Anticancer Properties

Another investigation into related morpholine derivatives highlighted potential anticancer properties linked to the structural features of this compound. Preliminary studies indicated that these compounds could induce apoptosis in cancer cell lines, showcasing their promise in cancer therapy .

Comparative Analysis of Related Compounds

The biological activity of this compound can be compared with similar morpholine derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-2,2-Dimethylmorpholine-3-carboxylic acid | Morpholine structure with carboxylic acid | Distinct biological activity |

| Thiomorpholine-3-carboxylic acid | Lacks methyl groups | Different reactivity due to absence of methyl substituents |

| 6-(4-Methoxyphenyl)-2,2-dimethylmorpholine | Morpholine with methoxyphenyl group | Potential applications in medicinal chemistry |

Applications in Drug Development

The unique properties of this compound make it a candidate for research into enzyme interactions and drug development. Its ability to modulate enzyme activities could lead to advancements in therapies targeting metabolic disorders and cancer.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,2-Dimethylmorpholine relevant to experimental design?

Methodological Answer: Researchers should prioritize properties such as melting point, boiling point, solubility, and density when designing experiments involving this compound. These parameters influence solvent selection, reaction conditions, and purification strategies. For example, low water solubility (e.g., 0.01 g/100 mL at 19°C for the 2,6-isomer) suggests hydrophobic interactions in synthesis or biological assays . A comparative table of physicochemical properties (analogous to 2,6-Dimethylmorpholine) is provided below:

| Property | Value (2,6-Dimethylmorpholine) | Relevance to 2,2-Isomer Research |

|---|---|---|

| Melting Point | -85°C | Storage and handling protocols |

| Boiling Point | 147°C | Distillation parameters |

| Water Solubility | 0.01 g/100 mL | Solvent compatibility |

| Density | 0.935 g/cm³ | Phase separation optimization |

Note: While this data pertains to the 2,6-isomer, analogous methodologies apply to this compound, with adjustments for structural differences .

Q. What are the established synthesis methods for this compound in academic research?

Methodological Answer: A validated synthesis pathway involves palladium-catalyzed coupling reactions. For instance, in a nitrogen atmosphere, this compound (Compound 7a) reacts with sodium tert-butoxide and tris(dibenzyldieneacetone)dipalladium(0) at 100°C, achieving a 96% yield after reversed-phase chromatography . Key steps include:

Deaeration and nitrogen purging to prevent oxidation.

Catalyst optimization (e.g., 2-dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl) for regioselectivity.

Purification using acetonitrile/water with formic acid to isolate the product.

Researchers should document reaction conditions rigorously to ensure reproducibility .

Q. How can researchers optimize purification techniques for this compound?

Methodological Answer: Purification strategies depend on the compound’s polarity and stability:

- Chromatography: Reverse-phase HPLC with formic acid modifiers improves separation efficiency .

- Distillation: Utilize fractional distillation under controlled vacuum to isolate high-purity fractions, considering the boiling point (~147°C for the 2,6-isomer) .

- Crystallization: Screen solvents like ethyl acetate or methanol based on solubility data.

Always validate purity via GC-MS or NMR, noting that trace impurities in morpholine derivatives can skew biological or catalytic studies .

Advanced Research Questions

Q. How can spectroscopic data contradictions in this compound characterization be resolved?

Methodological Answer: Contradictions in NMR or IR spectra often arise from isomerization or solvent effects. To address this:

- Replicate experiments under identical conditions to rule out procedural errors.

- Cross-validate with multiple techniques (e.g., compare NMR with X-ray crystallography if available).

- Use computational tools like density functional theory (DFT) to predict spectroscopic profiles and identify anomalies .

Documentation of solvent, temperature, and instrument calibration parameters is critical for troubleshooting .

Q. What computational approaches are used to study the reactivity of this compound?

Methodological Answer:

- Molecular Dynamics (MD): Simulate solvent interactions to predict solubility and aggregation behavior.

- DFT Calculations: Analyze electron density maps to identify nucleophilic/electrophilic sites. For example, the morpholine ring’s nitrogen atom often participates in hydrogen bonding or catalysis.

- Docking Studies: Model interactions with biological targets (e.g., enzymes) to guide drug design.

Researchers should validate computational models with experimental kinetics data, such as reaction rates measured via LC-MS .

Q. How do reaction conditions influence the stereochemical outcomes in this compound derivatives?

Methodological Answer: Stereoselectivity in derivatives like (2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine depends on:

- Catalyst chirality: Use enantiopure ligands (e.g., BINAP) to control axial chirality.

- Temperature: Lower temperatures favor kinetic control, while higher temperatures may promote racemization.

- Solvent polarity: Polar aprotic solvents (e.g., DMF) stabilize transition states differently than non-polar solvents.

Systematic variation of these parameters, followed by chiral HPLC analysis, is recommended to optimize stereochemical purity .

Data Contradiction Analysis Framework

When encountering conflicting data (e.g., solubility or spectroscopic results):

Re-examine experimental protocols for deviations (e.g., oxygen exposure in synthesis) .

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and eliminate confounding factors .

Collaborate with analytical chemistry experts to validate instrumentation and methodologies .

Properties

IUPAC Name |

2,2-dimethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(2)5-7-3-4-8-6/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLFSJVTFSZTKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596878 | |

| Record name | 2,2-Dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147688-58-2 | |

| Record name | 2,2-Dimethylmorpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147688582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIMETHYLMORPHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6E2DV3ZQ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.